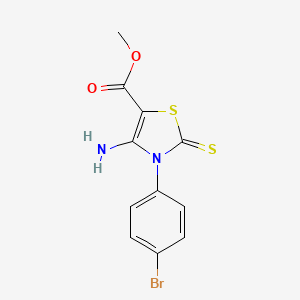
Methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures, such as pyrazoline derivatives, are known to have a wide range of biological and pharmacological activities . They are heterocyclic chemical compounds that can be of natural or synthetic origin .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Suzuki–Miyaura cross-coupling reactions . This method is widely used due to its versatility, functional group compatibility, and the general stability of the reaction partners .Molecular Structure Analysis
The molecular structures of similar compounds are often confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the production of free radicals and reactive oxygen species (ROS) through their routine metabolic pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often confirmed by their physicochemical properties and spectroanalytical data .Aplicaciones Científicas De Investigación
- Pyrazolines, including this compound, have been investigated for their antibacterial properties. They may inhibit bacterial growth and serve as potential agents against various pathogens .
- Researchers have explored the antifungal effects of pyrazolines. This compound could be valuable in combating fungal infections .
- Pyrazolines have shown promise as antiparasitic agents. Investigating their efficacy against parasites could lead to novel treatments .
- This compound might possess anti-inflammatory properties. Understanding its mechanisms of action could contribute to therapeutic strategies for inflammatory conditions .
- Oxidative stress plays a role in various diseases. Pyrazolines, including our compound, have been studied for their antioxidant potential. They may help counteract free radicals and protect cells from damage .
- In a novel study, researchers evaluated the neurotoxic effects of this pyrazoline derivative. They investigated its impact on acetylcholinesterase (AchE) activity in the brain of alevins (young fish). AchE is crucial for normal nerve function, and alterations in its activity can lead to behavioral changes and impaired movement .
Antibacterial Activity
Antifungal Potential
Antiparasitic Properties
Anti-Inflammatory Effects
Antioxidant Activity
Neurotoxicity Assessment
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit the activity of ache, affecting normal nerve pulses’ transmission and leading to behavioral changes .
Biochemical Pathways
The compound may affect the biochemical pathways related to the production of reactive oxygen species (ROS) and lipid peroxidation, as suggested by studies on similar compounds . These compounds have been shown to increase ROS under cellular damage, affecting different cellular components negatively .
Result of Action
Similar compounds have been reported to cause dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their effect on ache activity .
Action Environment
It’s worth noting that similar compounds have been studied in various environments, including in vitro cellular models .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S2/c1-16-10(15)8-9(13)14(11(17)18-8)7-4-2-6(12)3-5-7/h2-5H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDZGWYYNJWHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2906255.png)
![(2S)-N-cyclohexyl-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanamide](/img/structure/B2906256.png)
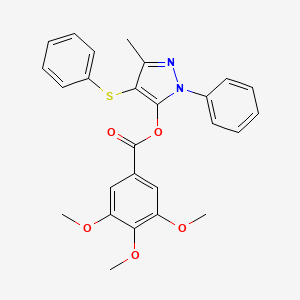
![N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2906258.png)
![1-(4-fluorophenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906261.png)
![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]propanoic acid](/img/structure/B2906262.png)
![(2Z)-2-[2,4-dioxo-3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,3-thiazolidin-5-ylidene]-N-(4-fluorophenyl)ethanamide](/img/structure/B2906266.png)
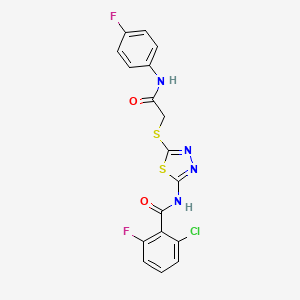
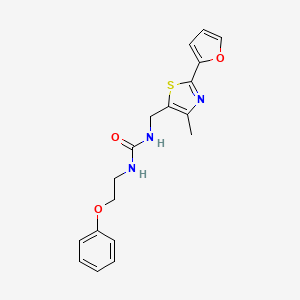
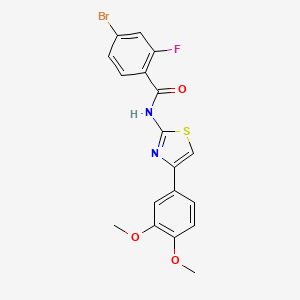

![N-(1-cyanocyclohexyl)-2-[(4,5-dithiophen-2-yl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2906274.png)
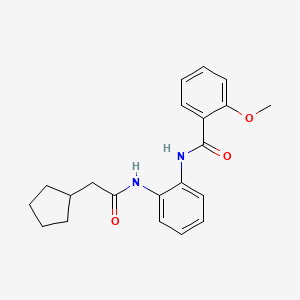
![[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2906277.png)